BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to Glutaminase
Inhibition by CB-839 (Telaglenastat)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ACG548B

Cat. No.: B15618810

Disclaimer: The compound "aCG548B" is not documented in publicly available scientific
literature. Therefore, this guide utilizes the well-characterized, clinically investigated
glutaminase inhibitor CB-839 (Telaglenastat) as a representative example to detail the
glutaminase inhibition pathway and its downstream effects. All data and methodologies
presented herein pertain to CB-839.

Introduction: The Role of Glutaminase in Oncology

Many cancer cells exhibit a metabolic reprogramming, characterized by an increased
dependence on glutamine for survival and proliferation.[1] This "glutamine addiction" serves to
fuel the tricarboxylic acid (TCA) cycle, support anabolic processes, and maintain redox
balance.[2] Glutaminase (GLS), a mitochondrial enzyme, is a critical gatekeeper in this
process, catalyzing the hydrolysis of glutamine to glutamate.[3] In humans, GLS is encoded by
two genes, GLS and GLS2, with the kidney-type isoform (GAC), a splice variant of GLS, being
predominantly overexpressed in many tumors.[3][4] This overexpression makes glutaminase a
compelling therapeutic target in oncology.[3]

CB-839 (Telaglenastat): A Potent and Selective
Glutaminase Inhibitor

CB-839 (Telaglenastat) is an investigational, orally bioavailable small molecule that potently
and selectively inhibits both splice variants of GLS1 (GAC and KGA).[1][5] It functions as a
reversible, allosteric inhibitor, distinct from older glutamine analogs that suffered from toxicity
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and poor pharmacological properties.[3][6][7] CB-839 has demonstrated favorable
pharmacokinetics and safety in clinical studies, and is being evaluated in various solid and
hematological malignancies.[6][8]

Mechanism of Action and Signaling Pathway

CB-839 exerts its anti-tumor effects by binding to an allosteric pocket of the GAC tetramer,
inducing a conformational change that inhibits its catalytic activity.[3] This direct inhibition
blocks the conversion of glutamine to glutamate, leading to a cascade of downstream
metabolic consequences.[9]

The primary mechanism involves the disruption of the TCA cycle. By depleting the intracellular
pool of glutamate, CB-839 reduces the production of a-ketoglutarate (a-KG), a key anaplerotic
substrate for the TCA cycle.[4][9] This leads to impaired mitochondrial respiration and a
reduction in ATP production.[2] Furthermore, the depletion of glutamate and its derivatives
impacts other critical cellular processes, including the synthesis of non-essential amino acids,
nucleotides, and the antioxidant glutathione (GSH).[4][10] The reduction in GSH levels can lead
to an increase in reactive oxygen species (ROS), inducing oxidative stress and apoptosis.[10]

In the tumor microenvironment, inhibition of glutaminase in cancer cells can increase the
extracellular concentration of glutamine.[6][11] This may have a differential effect on immune
cells, such as T cells, which can then utilize the available glutamine to support their anti-tumor
functions.[6][11]
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Caption: CB-839 inhibits GLS1, blocking glutamine metabolism and downstream pathways.
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Quantitative Data Summary

The following tables summarize the quantitative effects of CB-839 across various preclinical
models.

Table 1: In Vitro Potency of CB-839

Parameter Value Cell Line/System Reference

. Recombinant
ICso (GLS Activity) 24 nM [7]
Human GAC

Recombinant Human
ICso0 (GLS Activity) <50 nM GAC (1-hr [7]

preincubation)

. . HCC1806, MDA-MB-
ICso (Proliferation) 20-55 nM [9]
231 (TNBC)

) ) LNCaP (Prostate
ICso (Proliferation) 1uM [12]
Cancer)

] ) PC-3 (Prostate
ICso (Proliferation) <0.1uM [12]
Cancer)

| ICso (Proliferation) | 0.41 uM | HG-3 (CLL) |[13] |

Table 2: In Vivo Efficacy of CB-839 Monotherapy

Tumor Model Dosing Outcome Reference

61% tumor growth
TNBC Xenograft 200 mgl/kg, p.o. . [7]
inhibition

54% tumor growth
JIMT-1 Xenograft 200 mg/kg, p.o. o [7]
inhibition

| JAK2-mutant MPN mice | Not specified | Reduced splenomegaly and erythrocytosis |[2] |

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.selleckchem.com/products/telaglenastat-cb-839-glutaminase-inhibitor.html
https://www.selleckchem.com/products/telaglenastat-cb-839-glutaminase-inhibitor.html
https://aacrjournals.org/mct/article/13/4/890/91655/Antitumor-Activity-of-the-Glutaminase-Inhibitor-CB
https://ascopubs.org/doi/10.1200/JCO.2023.41.6_suppl.378
https://ascopubs.org/doi/10.1200/JCO.2023.41.6_suppl.378
https://pmc.ncbi.nlm.nih.gov/articles/PMC10203524/
https://www.selleckchem.com/products/telaglenastat-cb-839-glutaminase-inhibitor.html
https://www.selleckchem.com/products/telaglenastat-cb-839-glutaminase-inhibitor.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11117009/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15618810?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Table 3: Metabolic Effects of CB-839 Treatment

Effect on Effect on
Cell Line Treatment Glutamine Downstream Reference
Consumption Metabolites
Melanoma
_ , 1 pM CB-839 Up to 80%
Patient-Derived - [6]
_ for 12h decrease
Lines
Significant
HCC1806 1 puM CB-839 for  Significant decrease in ]
(TNBC) 6h decrease glutamate
production
) Decreased levels
Glioblastoma .
Accumulation of of glutamate, o-
(T98G, LN229, CB-839 [4]

US7MG)

glutamine

KG, fumarate,

malate, aspartate

| AML Cell Lines | 0.5-1 uM CB-839 for 24h | - | Decreased GSH levels, increased mitoROS |

[10]1

Experimental Protocols
Glutaminase (GLS) Activity Assay (Biochemical)

This protocol is adapted from methodologies used to characterize CB-839's enzymatic

inhibition.[7]

o Objective: To measure the enzymatic activity of recombinant human glutaminase C (rHu-

GAC) and its inhibition by CB-839.

e Principle: The assay couples the production of glutamate by GLS to the generation of

NADPH by glutamate dehydrogenase (GDH), which is monitored by fluorescence.

o Materials:

o Recombinant Human GAC (rHu-GAC)
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[e]

CB-839 (or other inhibitor) dissolved in DMSO

(¢]

Assay Buffer: 50 mM Tris-Acetate (pH 8.6), 150 mM K2HPOa4, 0.25 mM EDTA, 0.1 mg/mL
BSA, 1 mM DTT, 0.01% Triton X-100

o

Substrates/Enzymes: L-Glutamine, NADP*, Glutamate Dehydrogenase (GDH)

[¢]

96-well black microplate

[e]

Fluorescence plate reader (Ex 340 nm / Em 460 nm)

Procedure:

o Prepare inhibitor dilutions in DMSO.

o In a 96-well plate, add the inhibitor pre-mixed with L-glutamine (final concentration ~10
mM) and GDH (final concentration ~6 units/mL).

o Initiate the reaction by adding rHu-GAC (final concentration ~2 nM). The final DMSO
concentration should be kept constant (e.g., 2%).

o Immediately place the plate in a fluorescence plate reader.

o Monitor the generation of NADPH by measuring the increase in fluorescence (Ex 340 nm /
Em 460 nm) every minute for 15 minutes.

o Convert relative fluorescence units (RFU) to NADPH concentration using a standard
curve.

o Calculate the rate of reaction and determine the percent inhibition relative to a vehicle
(DMSO) control. ICso values can be calculated using a non-linear dose-response curve fit.
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Caption: Workflow for the coupled enzymatic assay to measure GLS1 inhibition.

Cellular Glutamine Consumption Assay

This protocol is based on methods used to assess the impact of CB-839 on cancer cell
metabolism.[6][9]

¢ Objective: To quantify the rate of glutamine consumption by cancer cells in culture.

e Principle: Cells are incubated in media with a known concentration of glutamine. After a set
period, the remaining glutamine in the media is measured, and the consumption rate is
calculated.

o Materials:

o Cancer cell lines of interest

[¢]

Standard cell culture reagents

[e]

96-well plates

o

RPMI media (or other) containing a known concentration of glutamine (e.g., 2 mM)

CB-839

[¢]

[¢]

Biochemistry Analyzer (e.g., YSI 2900) capable of measuring glutamine
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e Procedure:
o Seed cells (e.g., 2 x 103 tumor cells) in a 96-well plate and allow them to adhere overnight.

o The next day, replace the medium with fresh serum-free RPMI containing 2 mM glutamine
and the desired concentrations of CB-839 or vehicle (DMSO). Include wells with media but
no cells to serve as a baseline control.

o Incubate the plate for a defined period (e.g., 12 hours).

o After incubation, carefully collect the culture media from each well.

o Quantify the glutamine concentration in the collected media using a biochemistry analyzer.
o Calculate glutamine consumption: ([GIn] in no-cell control) - ([GIn] in cell-containing well).

o Normalize the consumption rate to cell number or protein content if desired.

Seahorse XF Mito Stress Test

This protocol is a standard method for assessing mitochondrial function, often used to evaluate
the impact of metabolic inhibitors like CB-839.[6][13]

o Objective: To measure key parameters of mitochondrial function, including basal oxygen
consumption rate (OCR), ATP-linked respiration, and maximal respiration.

e Principle: The Seahorse XF Analyzer measures the OCR and extracellular acidification rate
(ECAR) of live cells in real-time. By sequentially injecting mitochondrial inhibitors, different
aspects of mitochondrial respiration can be dissected.

o Materials:
o Seahorse XF Analyzer and consumables (cartridge, cell culture plates)
o Cells of interest

o Seahorse XF Assay Medium
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o Mitochondrial inhibitors: Oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent),
Rotenone/Antimycin A (Complex /11l inhibitors).

o CB-839

e Procedure:

o Seed cells in a Seahorse XF cell culture plate and allow them to adhere. Treat with CB-
839 for the desired duration prior to the assay.

o Hydrate the sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-COz2
incubator.

o On the day of the assay, replace the growth medium with pre-warmed Seahorse XF assay
medium supplemented with glutamine, pyruvate, and glucose. Incubate at 37°C in a non-
COz2 incubator for 1 hour.

o Load the hydrated sensor cartridge with the mitochondrial inhibitors (Oligomycin, FCCP,
Rotenone/Antimycin A) for sequential injection.

o Calibrate the instrument and begin the assay.

o The assay protocol will consist of baseline measurements followed by sequential
injections of the inhibitors.

o After the run, normalize the OCR data to cell number or protein concentration.

o Analyze the data to determine basal OCR, ATP production, maximal respiration, and non-
mitochondrial oxygen consumption. Compare the profiles of CB-839-treated cells to
vehicle-treated controls.

Conclusion

CB-839 (Telaglenastat) effectively targets the metabolic vulnerability of glutamine-dependent
cancers by potently inhibiting glutaminase. This leads to the disruption of the TCA cycle,
increased oxidative stress, and reduced cell proliferation. The detailed pathways and
methodologies presented in this guide provide a framework for understanding and investigating
the mechanism of glutaminase inhibitors in cancer research and drug development. The
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guantitative data underscores the on-target activity of CB-839 and its potential as a therapeutic
agent, both as a monotherapy and in combination with other anti-cancer drugs.[1][14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to Glutaminase Inhibition
by CB-839 (Telaglenastat)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15618810#acg548b-glutaminase-inhibition-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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